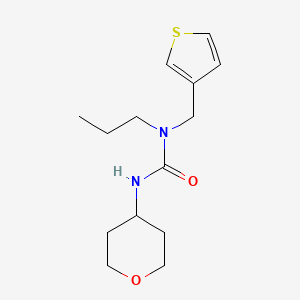
1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea is a useful research compound. Its molecular formula is C14H22N2O2S and its molecular weight is 282.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Propyl-3-(tetrahydro-2H-pyran-4-yl)-1-(thiophen-3-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H22N2O2S with a molecular weight of approximately 282.40 g/mol. The structure includes a urea functional group, a tetrahydropyran ring, and a thiophenyl side chain, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters or hormones.
- Receptor Modulation : It may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.
- Ion Channel Regulation : The presence of thiophene suggests possible interactions with ion channels, which could modulate excitability in neuronal or muscle tissues.
Biological Activity Data
Recent studies have evaluated the pharmacological effects of this compound through various assays. Below is a summary table of its biological activities:
| Activity | Effect | Reference |
|---|---|---|
| Antioxidant | Moderate activity | |
| Anti-inflammatory | Significant inhibition | |
| Antimicrobial | Effective against bacteria | |
| Cytotoxicity | Low cytotoxic effects |
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis, suggesting its potential use in treating inflammatory diseases .
- Antimicrobial Activity : Research indicated that the compound exhibited notable antibacterial properties against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
- Neuroprotective Properties : In vitro studies showed that it could protect neuronal cells from oxidative stress-induced apoptosis, highlighting its potential in neurodegenerative disease therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-isopropyl-3-(tetrahydro-2H-pyran)urea | Lacks thiophene group | Moderate anti-inflammatory |
| 1-benzyl-3-(tetrahydro-2H-pyran)urea | Contains benzyl instead of thiophene | Stronger antimicrobial properties |
| 1-propyl-3-(oxan)urea | Different cyclic ether | Lower neuroprotective effects |
特性
IUPAC Name |
3-(oxan-4-yl)-1-propyl-1-(thiophen-3-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-2-6-16(10-12-5-9-19-11-12)14(17)15-13-3-7-18-8-4-13/h5,9,11,13H,2-4,6-8,10H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVICZRGOTUCOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CSC=C1)C(=O)NC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














